4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
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Overview
Description
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one is a complex organic compound featuring a triazole ring, piperazine moiety, and methoxymethoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one typically involves multiple steps. One common approach starts with the preparation of 4-(methoxymethoxy)phenylboronic acid, which is then coupled with piperazine derivatives under Suzuki-Miyaura cross-coupling conditions . The resulting intermediate is further reacted with triazole derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethoxy groups would yield aldehydes or carboxylic acids, while reduction of the triazole ring would produce dihydrotriazoles.
Scientific Research Applications
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-(Methoxymethoxy)phenyl)piperazin-1-yl)aniline: Shares the methoxymethoxy phenyl and piperazine moieties but lacks the triazole ring.
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: Similar triazole and piperazine structure but with different substituents.
Uniqueness
The uniqueness of 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H39N5O4 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1 |
InChI Key |
LHIJBIYHBOPNJS-FKAPRUDGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Origin of Product |
United States |
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